2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid

PROTAC synthesis orthogonal protection sequential conjugation

2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid (CAS 2228248-01-7) is a heterobifunctional PROTAC linker precursor. It features a tert-butoxycarbonyl (Boc)-protected piperazine at one terminus and a free carboxylic acid at the other, separated by an ethylene glycol (–O–CH₂–CH₂–) spacer.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
Cat. No. B13532553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCOCC(=O)O
InChIInChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-9-19-10-11(16)17/h4-10H2,1-3H3,(H,16,17)
InChIKeyUYIFHWGGLAYCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid – PROTAC Linker Intermediate Procurement Baseline


2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid (CAS 2228248-01-7) is a heterobifunctional PROTAC linker precursor . It features a tert-butoxycarbonyl (Boc)-protected piperazine at one terminus and a free carboxylic acid at the other, separated by an ethylene glycol (–O–CH₂–CH₂–) spacer [1]. With a molecular formula of C₁₃H₂₄N₂O₅, a molecular weight of 288.34 g/mol, and a computed XLogP3 of -1.9, this alkyl/ether-class linker intermediate is employed specifically where orthogonal reactivity – acid-labile Boc deprotection followed by amide coupling – is a synthetic prerequisite .

Why Generic Substitution of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid Fails in PROTAC Assembly


PROTAC linker performance is governed not by a single molecular descriptor but by a constellation of interdependent parameters: protonation state (pKa), spacer length and flexibility, lipophilicity (LogP), and the orthogonal reactivity required for sequential bioconjugation [1]. Replacing 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid with a deprotected analog (e.g., 2-(2-(piperazin-1-yl)ethoxy)acetic acid) forfeits the Boc protection essential for controlled, stepwise assembly . Substituting with a direct alkyl-linked homolog (e.g., 4-Boc-1-piperazineacetic acid, lacking the ethylene glycol spacer) alters both the linear atom count – a parameter directly correlated with degradation potency (DC₅₀) in published PROTAC structure–activity relationships – and the hydrogen-bond acceptor profile that governs ternary complex compatibility [2]. The evidence below quantifies exactly where these substitutions fail.

Quantitative Differentiation Evidence for 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid Procurement


Orthogonal Boc Protection Enables Sequential Bioconjugation vs. Unprotected Piperazine Linkers

The Boc-protected form (CAS 2228248-01-7) permits selective, acid-labile deprotection to expose the piperazine secondary amine, enabling sequential coupling of the E3 ligase ligand and the target protein warhead without cross-reactivity [1]. The deprotected analog 2-(2-(piperazin-1-yl)ethoxy)acetic acid (CAS 197969-01-0) bears a free secondary amine that competes for acylation, requiring additional orthogonal protection steps that reduce synthetic yield and increase purification burden . In PROTAC assembly, unprotected piperazine linkers typically yield complex reaction mixtures with <50% desired mono-functionalized product, whereas Boc-protected intermediates achieve >90% selective conversion under standard EDC/HOBt coupling conditions [2].

PROTAC synthesis orthogonal protection sequential conjugation

Ethylene Glycol Spacer Provides Favorable Solubility Profile vs. Direct Alkyl-Linked Boc-Piperazine Acetic Acid

The ethylene glycol (–O–CH₂–CH₂–) spacer in the target compound confers a computed XLogP3 of -1.9 and a topological polar surface area (TPSA) of 79.3 Ų [1]. In contrast, 4-Boc-1-piperazineacetic acid (CAS 156478-71-6), which connects the carboxylic acid directly to the piperazine via a methylene group without an ether oxygen, exhibits a predicted XLogP3-AA of -1.8 . The additional hydrogen-bond acceptor provided by the ether oxygen in the target compound reduces lipophilicity and enhances aqueous solubility – a critical factor since PROTAC molecules with LogP > 3 frequently exhibit poor solubility and aggregation in biological assays [2].

linker solubility LogP TPSA PROTAC pharmacokinetics

Linker Length Tuning: Ethoxy Spacer Extends Atom Count into Optimal Range for PROTAC Ternary Complex Formation

Published PROTAC linker structure–activity relationships demonstrate that degradation potency (DC₅₀) varies systematically with linear linker atom count, with optimal degradation observed at approximately 12–20+ carbons [1]. The target compound, when fully elaborated in a PROTAC construct, contributes a linear chain length of approximately 8 atoms (piperazine ring counted as ~2 atoms, plus ethylene glycol spacer) from the Boc-protected nitrogen to the carboxylic acid attachment point. In a landmark study, increasing linker length from 9 atoms (IC₅₀ = 140 μM) to 16 atoms (IC₅₀ = 26 μM) improved potency 5.4-fold, while further extension to >20 atoms sharply reduced activity (IC₅₀ > 200 μM) [2]. The shorter direct-alkyl comparator 4-Boc-1-piperazineacetic acid contributes only ~4 atoms, falling below the minimum effective distance for many E3 ligase/target protein pairs .

linker length PROTAC DC50 ternary complex structure-activity relationship

Piperazine Protonation State Modulation: Boc Protection Prevents pKa Suppression by Amide Neighbors

The pKa of the piperazine nitrogen in PROTAC linkers is highly sensitive to neighboring chemical groups. Experimental measurements show that acetylation of one piperazine nitrogen reduces the pKa to 7.06, resulting in only 26.6% protonated species at physiological pH 7.4 [1]. When both piperazine nitrogens are embedded in electron-withdrawing environments (e.g., amide bonds on both sides), the pKa can drop to 4.5–5.0, yielding <1% protonated species and effectively eliminating the endosomal escape advantage conferred by protonation [2]. The Boc-protected form (target compound) preserves the basicity of the piperazine nitrogen (estimated pKa ~7.5–8.0 for the Boc-protected amine), maintaining predominantly protonated species at endosomal pH (~5.5), which is essential for membrane permeabilization and cytosolic delivery of the intact PROTAC molecule .

piperazine pKa protonation state linker solubility endosomal escape

Best-Fit Application Scenarios for 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid Procurement


Stepwise PROTAC Assembly Requiring Orthogonal Boc Deprotection Prior to Warhead Coupling

In PROTAC synthesis workflows where the E3 ligase ligand is first coupled to the linker carboxylic acid, followed by Boc deprotection (TFA/DCM, 20 min, rt) and subsequent warhead conjugation, the target compound provides >90% selective mono-functionalization yield, avoiding the bis-acylation side products that plague deprotected piperazine linkers [1]. This orthogonal strategy is the method of choice for constructing VHL- and CRBN-recruiting PROTAC libraries where linker modularity is essential.

Hydrophilic PROTAC Development Requiring Low LogP Linker Intermediates to Mitigate Aggregation

For PROTAC programs targeting proteins with shallow or solvent-exposed binding pockets that demand extended linkers, the ethylene glycol spacer in the target compound (XLogP3 = -1.9) offers a more hydrophilic alternative to alkyl-only spacers (XLogP3 ≈ -0.5 to -1.5). The reduced lipophilicity lowers the risk of PROTAC aggregation in PBS or cell-culture media at concentrations up to 10 μM, as evidenced by the correlation between LogP < 0 and reduced non-specific binding in cellular thermal shift assays [2].

Linker SAR Studies Requiring Systematic Variation of Atom Count Between Piperazine and Carboxylic Acid Terminus

When conducting linker length structure–activity relationship (SAR) studies, the target compound provides an intermediate linear atom count (~8 atoms) that serves as a bridge between short alkyl linkers (4–6 atoms, suboptimal for many POI/E3 pairs) and long PEG linkers (12–20+ atoms). Published PROTAC linker SARs show that degradation potency (DC₅₀) varies as much as 100-fold across this atom-count range, and the target compound's atom count falls within the critical transition zone where potency gains are most sensitive to incremental length changes [3].

Endosomal Escape-Dependent PROTAC Designs Requiring Protonatable Linker Motifs

In PROTACs intended for targets localized in endosomal or lysosomal compartments, the protonation state of the linker piperazine at pH 5.0–5.5 is a key determinant of endosomal escape efficiency. The Boc-protected piperazine in the target compound, once deprotected in the final PROTAC, retains a pKa in the 7.5–8.0 range, ensuring >90% protonation at endosomal pH and enabling the 'proton sponge' effect that facilitates membrane permeabilization. This contrasts with di-acylated piperazine linkers (pKa 4.5–5.0), which remain neutral at endosomal pH and exhibit negligible escape activity [4].

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